4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
Description
This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
Properties
Molecular Formula |
C16H22N6 |
|---|---|
Molecular Weight |
298.39 g/mol |
IUPAC Name |
4,7-dimethyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |
InChI |
InChI=1S/C16H22N6/c1-4-7-22-9-17-15(18-10-22)21-16-19-12(3)13-6-5-11(2)8-14(13)20-16/h5-6,8H,4,7,9-10H2,1-3H3,(H2,17,18,19,20,21) |
InChI Key |
AZJKJCRQVCUIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NC2=NC(=C3C=CC(=CC3=N2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazine Ring: This step involves the reaction of the quinazoline intermediate with a suitable triazine precursor, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Recent studies have highlighted the compound's potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that quinazoline derivatives, including the compound , exhibit significant antimicrobial properties. For instance, derivatives have been synthesized to act as inhibitors of bacterial DNA gyrase and topoisomerase IV, targeting both Gram-positive and Gram-negative bacteria . This suggests that the compound could be developed into a novel class of antibiotics to combat bacterial resistance.
Anti-inflammatory Properties
Compounds similar to 4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine have shown efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases. A related series of quinazolinone derivatives demonstrated significant anti-inflammatory activity in vivo .
Case Study 1: Antimicrobial Development
A study was conducted on a series of quinazoline derivatives where the compound was tested against various bacterial strains. The results revealed that specific modifications to the quinazoline structure enhanced antimicrobial potency significantly compared to existing antibiotics .
Case Study 2: Inflammation Research
In another investigation focusing on anti-inflammatory agents, derivatives of quinazoline were synthesized and evaluated for their ability to inhibit edema in animal models. The findings indicated that certain analogs exhibited up to 36% inhibition at doses of 50 mg/kg . This positions the compound as a candidate for further development in anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various chemical reactions.
Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-: Known for its antimicrobial properties.
Uniqueness
4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The combination of the quinazoline and triazine rings, along with the propyl group, makes it a valuable compound for various research and industrial purposes.
Biological Activity
4,7-Dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a synthetic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a quinazoline core with a dimethyl substitution at the 4 and 7 positions and a propyl-substituted tetrahydrotriazine moiety. Its molecular formula is , and it has a molecular weight of approximately 260.35 g/mol.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinazoline compounds exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Activity : Research has shown that certain quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, compounds similar to 4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 65 to 80 mg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 70 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Anticancer Activity
Quinazoline derivatives are also being explored for their potential in cancer treatment. Studies have identified certain compounds as dual inhibitors of BCRP (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy. The compound's ability to inhibit these transporters may enhance the efficacy of existing anticancer drugs by increasing their intracellular concentration .
The mechanisms through which quinazoline derivatives exert their biological effects include:
- Inhibition of Drug Efflux : Compounds like 4,7-dimethyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can inhibit the action of ATP-binding cassette transporters such as BCRP and P-gp. This inhibition leads to increased accumulation of chemotherapeutic agents within resistant cancer cells .
- Antioxidant Properties : Some studies suggest that quinazoline derivatives possess antioxidant activities that may contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies
- Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their biological activities. The results indicated that modifications in the structure significantly impacted their antibacterial potency and anticancer efficacy .
- Clinical Relevance : In clinical settings, compounds with similar structures have been tested for their ability to overcome drug resistance in cancer treatments. The dual inhibition properties observed suggest potential for developing more effective therapies against resistant cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
